molecular formula C21H17BrN4O3S B2783514 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223981-15-4

7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2783514
CAS RN: 1223981-15-4
M. Wt: 485.36
InChI Key: KJDJDSZHLCOUKJ-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, as part of the broader [1,2,4]triazolo[4,3-a]pyrazin derivatives, is associated with various practical syntheses and biological activities in scientific research. These activities include serving as a scaffold for the development of potential antimicrobial agents and being a component in the synthesis of compounds with promising in vitro antiviral and antitumoral activity.

  • Practical Synthesis Methods : The synthesis of related compounds demonstrates innovative approaches in organic chemistry. For instance, a practical method for synthesizing an orally active CCR5 antagonist, which involves steps like the Suzuki−Miyaura reaction, highlights the compound's role in synthesizing biologically active molecules (Ikemoto et al., 2005).

  • Anticoronavirus and Antitumoral Activity : Derivatives of the [1,2,4]triazolo[4,3-a]pyrazin class have been found to possess both antiviral and antitumoral properties. This is attributed to structural variations that allow these compounds to inhibit tubulin polymerization, suggesting a potential application in antiviral and cancer therapies (Jilloju et al., 2021).

  • Antimicrobial Activity : The synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their evaluation against various bacteria reveal the antimicrobial potential of compounds within this chemical class. The presence of specific substituents on the triazole moiety was found to exhibit potent inhibitory activity, comparable to standard drugs like streptomycin (Reddy et al., 2013).

  • Docking Studies for Anticancer Activity : Further research into 1,2,4-triazole linked to pyrazole derivatives emphasizes their significance in medicinal chemistry due to their antibacterial and anticancer activity. Docking studies reveal how these compounds interact with specific amino acids, indicating their potential efficacy in targeting cancer cell lines (Mallisetty et al., 2022).

properties

IUPAC Name

7-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-3-14(4-10-17)18(27)13-30-21-24-23-19-20(28)25(11-12-26(19)21)16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJDSZHLCOUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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